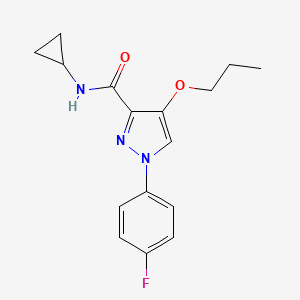![molecular formula C21H22F3N3O2S B2596724 3-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)propanamide CAS No. 905786-76-7](/img/structure/B2596724.png)
3-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C21H22F3N3O2S and its molecular weight is 437.48. The purity is usually 95%.
BenchChem offers high-quality 3-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Synthesis and Chemical Reactivity
Heterocyclic compounds play a crucial role in the development of pharmaceuticals, agrochemicals, and materials science. Research has explored the synthesis of polyfunctionally substituted pyridine and pyrazole derivatives through reactions involving compounds with structural similarities to 3-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)propanamide. These reactions often employ unique reagents and conditions to create diverse heterocyclic frameworks with potential biological and industrial applications (Hussein et al., 2008).
Crystal Structure Analysis
Crystallography studies reveal detailed structural information, essential for understanding the molecular interactions and properties of compounds. For instance, research on related sulfonamide compounds has shown extensive π–π interactions and hydrogen bonding, which are critical for the stability and reactivity of these molecules (Balu & Gopalan, 2013).
Synthetic Methodologies
Developments in synthetic methodologies enable the creation of complex molecules with high precision and efficiency. Studies have focused on the synthesis of thienopyridines and other fused derivatives, demonstrating the versatility of reactions involving similar structural frameworks to achieve diverse heterocyclic systems (Harb et al., 2006).
Molecular Electronics Applications
In the realm of molecular electronics, the synthesis and characterization of compounds related to 3-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)propanamide have been explored for their potential applications in organic light-emitting diodes (OLEDs) and other electronic devices. These studies highlight the importance of sulfur-containing ligands and their impact on the performance and efficiency of electronic components (Su & Zheng, 2019).
Impact on Agriculture
The discovery of new insecticides, such as sulfoxaflor, which share functional groups with the compound , underscores the significance of chemical research in addressing global challenges in agriculture. Sulfoxaflor's mode of action and effectiveness against resistant insects provide insights into the development of novel agrochemicals to ensure food security and sustainable farming practices (Sparks et al., 2013).
properties
IUPAC Name |
3-[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O2S/c1-20(2,3)17-11-16(21(22,23)24)15(12-25)19(27-17)30-10-9-18(28)26-13-5-7-14(29-4)8-6-13/h5-8,11H,9-10H2,1-4H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLDEFJMCJRJMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=C(C(=C1)C(F)(F)F)C#N)SCCC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


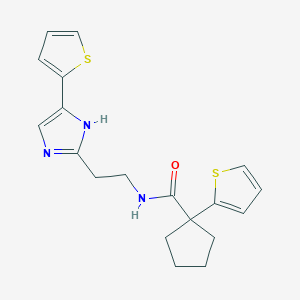
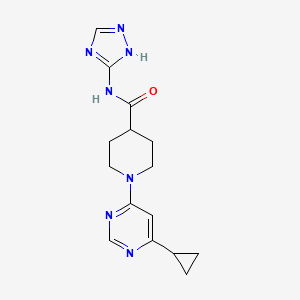
![1,3,5-trimethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2596648.png)

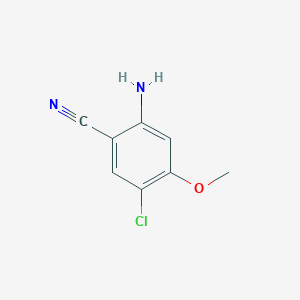
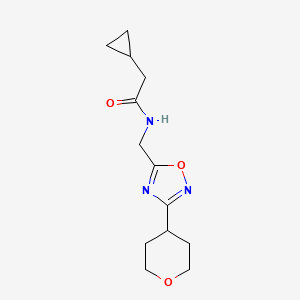

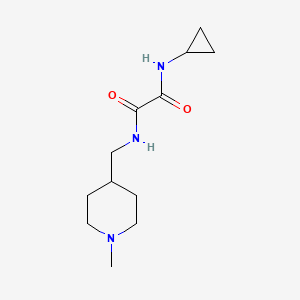
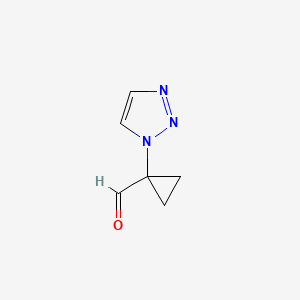
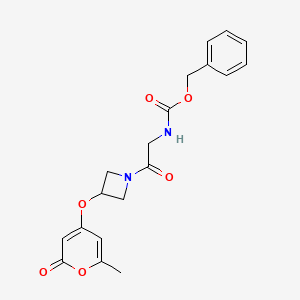
![1-[(Methylethyl)benzylamino]-3-naphthyloxypropan-2-ol](/img/structure/B2596659.png)

